![molecular formula C16H27NO5 B12889860 12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide CAS No. 364749-97-3](/img/structure/B12889860.png)
12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a complex organic compound that belongs to the class of N-acyl-amino acids. This compound is characterized by the presence of a hydroxy group, an oxo group, and a tetrahydrofuran ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The synthesis begins with the formation of the tetrahydrofuran ring through a cyclization reaction.
Introduction of the Oxo Group: An oxidation reaction is carried out to introduce the oxo group at the desired position.
Attachment of the Dodecanamide Chain: The dodecanamide chain is attached through an amide bond formation reaction.
Hydroxylation: Finally, a hydroxylation reaction is performed to introduce the hydroxy group at the specified position.
Industrial Production Methods
In an industrial setting, the production of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, oxidation, and hydroxylation reactions.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptor Activity: It can bind to receptors on cell surfaces, altering cellular responses.
Interacting with DNA/RNA: It can interact with genetic material, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide
Uniqueness
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
364749-97-3 |
|---|---|
Fórmula molecular |
C16H27NO5 |
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide |
InChI |
InChI=1S/C16H27NO5/c18-10-7-5-3-1-2-4-6-8-13(19)12-15(20)17-14-9-11-22-16(14)21/h14,18H,1-12H2,(H,17,20)/t14-/m0/s1 |
Clave InChI |
TYUXTFXEFIVUFL-AWEZNQCLSA-N |
SMILES isomérico |
C1COC(=O)[C@H]1NC(=O)CC(=O)CCCCCCCCCO |
SMILES canónico |
C1COC(=O)C1NC(=O)CC(=O)CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


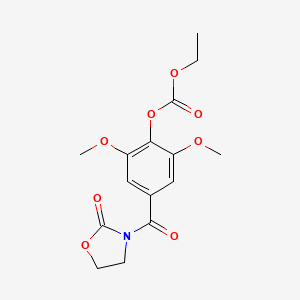

![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
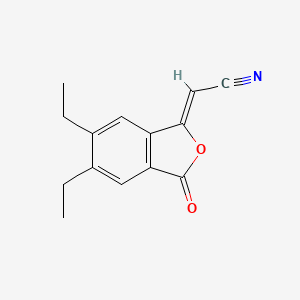
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
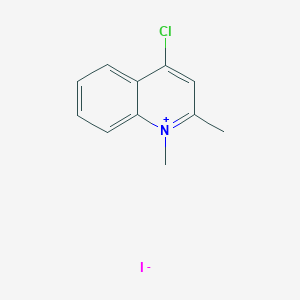
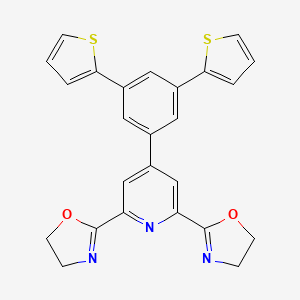
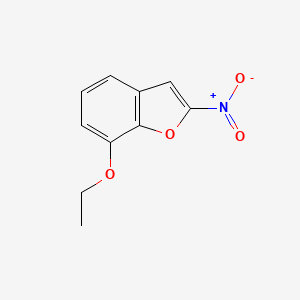
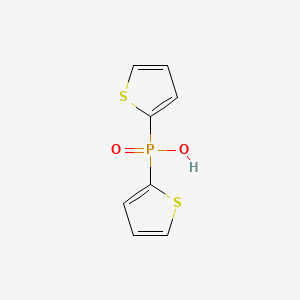
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
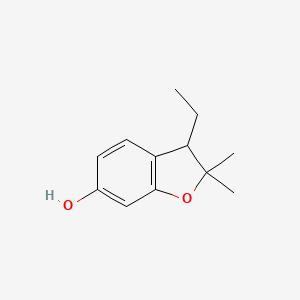
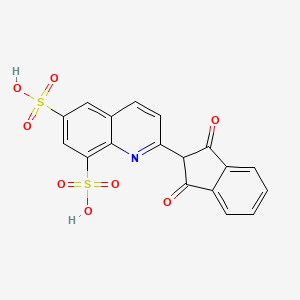
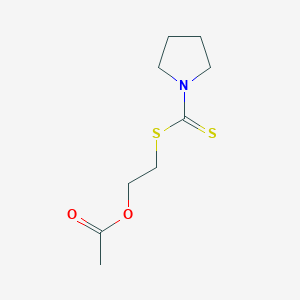
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
